molecular formula C12H8N2O3 B11879833 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one CAS No. 60723-59-3

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11879833
CAS No.: 60723-59-3
M. Wt: 228.20 g/mol
InChI Key: UKLKBYTVYSXRQQ-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C12H8N2O3 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one , also known as 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one , has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly in anti-cancer and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C12H7BrN2O3C_{12}H_{7}BrN_{2}O_{3} with a molecular weight of approximately 307.1 g/mol. The compound features a chromenone core substituted with a 5-methyl-1,3,4-oxadiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing potential applications in various fields:

1. Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • A study reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.821.82 to 5.55μM5.55\mu M .
  • Structure–activity relationship (SAR) studies suggest that modifications at the oxadiazole ring can enhance anticancer efficacy .

2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties:

  • Several studies have shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Activity
The presence of the oxadiazole ring contributes to antimicrobial activity:

  • Compounds containing this moiety have exhibited antibacterial and antifungal properties across various studies .

Table 1: Biological Activities of this compound

Biological ActivityTest SystemIC50 (μM)Reference
AnticancerHCT1165.55
AnticancerHePG21.82
Anti-inflammatoryCytokine InhibitionN/A
AntimicrobialBacterial StrainsN/A

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

Properties

CAS No.

60723-59-3

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)chromen-4-one

InChI

InChI=1S/C12H8N2O3/c1-7-13-14-12(17-7)9-6-16-10-5-3-2-4-8(10)11(9)15/h2-6H,1H3

InChI Key

UKLKBYTVYSXRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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